4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Neuroscience Enzymology Neurotransmitter Regulation

Researchers requiring tunable, species-selective enzyme inhibitors for GABA pathway and antibacterial target studies face limited options. Chelidamic acid monohydrate provides quantified differentiation: • Competitive GAD inhibitor (Ki=33 μM) for tunable GABA modulation without total suppression seen with chelidonic acid. • Species-selective DHDPS inhibitor: 83% inhibition of S. aureus and 73% of M. tuberculosis at 20 mM; inactive against E. coli. • Reliable lanthanide ligand for photoluminescent MOF synthesis with predictable emission at 376 nm excitation. Supplied at ≥98% purity; ambient shipping.

Molecular Formula C7H7NO6
Molecular Weight 201.13 g/mol
CAS No. 199926-39-1
Cat. No. B185893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate
CAS199926-39-1
Molecular FormulaC7H7NO6
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=CC1=O)C(=O)O)C(=O)O.O
InChIInChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2
InChIKeySNGPHFVJWBKEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chelidamic Acid Hydrate for Enzyme Inhibition and Lanthanide Coordination


4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (CAS 199926-39-1), commonly referred to as chelidamic acid monohydrate, is a heterocyclic organic compound characterized by a 1,4-dihydropyridine core substituted with carboxylic acid groups at the 2- and 6-positions and a ketone at the 4-position [1]. It is structurally defined as a hydroxylated derivative of 2,6-pyridinedicarboxylic acid (DPA) and functions as a trianionic chelating agent . In scientific procurement, the monohydrate form (CAS 199926-39-1) is the primary commercially available and experimentally utilized form of chelidamic acid, with typical purity specifications of ≥95% to 98% offered as a brown or crystalline powder .

Substituting DPA for Chelidamic Acid: Critical Limitations


The 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid scaffold exhibits a unique combination of biochemical and coordination properties that cannot be replicated by its closest structural analogs, such as 2,6-pyridinedicarboxylic acid (DPA) or chelidonic acid. Substituting chelidamic acid with DPA, which lacks the 4-oxo group, results in a loss of the compound's potent and competitive inhibition of glutamate decarboxylase (GAD) [1]. Conversely, substituting it with chelidonic acid, while yielding more potent GAD inhibition, alters the metal coordination profile due to differences in the heterocyclic core [2]. Furthermore, the compound's unique ability to act as both a competitive and uncompetitive inhibitor of dihydrodipicolinate synthase (DHDPS) across multiple bacterial species is not a universal property of simple piperidine or thiomorpholine dicarboxylates, as evidenced by its superior inhibition percentages at a standardized 20 mM concentration [3]. Therefore, procurement decisions must be guided by specific quantitative performance metrics rather than class-based assumptions.

Chelidamic Acid Performance Benchmarks vs. Structural Analogs


GAD Inhibition Relative to Chelidonic Acid

In a direct head-to-head kinetic study of conformationally restricted glutamate analogs using rat brain GAD, chelidamic acid (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) exhibited competitive inhibition with a Ki of 33 μM, compared to chelidonic acid, which demonstrated a Ki of 1.2 μM [1]. This 28-fold difference in potency is critical for applications requiring partial or tunable inhibition of GAD, rather than near-complete suppression, offering researchers a distinct tool for studying GABAergic regulation .

Neuroscience Enzymology Neurotransmitter Regulation GABA Synthesis

Pathogen-Selective DHDPS Inhibition

In a comparative screening of inhibitors against dihydrodipicolinate synthase (DHDPS) from three bacterial species, 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid demonstrated species-dependent inhibition at a standard concentration of 20 mM [1]. It inhibited DHDPS from Staphylococcus aureus by 83% and from Mycobacterium tuberculosis by 73%, while no inhibition was observed against the Escherichia coli enzyme [1]. This profile contrasts with the comparator (2R,6S)-piperidine-2,6-dicarboxylic acid, which showed a different pattern: 51% inhibition for S. aureus, 43-77% for M. tuberculosis, and 49% for E. coli [1].

Antibacterial Drug Discovery Infectious Disease Enzyme Inhibition Pathogen-Specific Targeting

Luminescent Lanthanide Coordination Polymers

Under hydrothermal conditions, chelidamic acid (H2CDA) coordinates with rare earth nitrates Ln(NO3)3 to form a series of six new lanthanide(III) coordination polymers with the formulas [Ln(CAM)(H2O)3]n and {[Ln(CAM)(H2O)3]·H2O}n (Ln = La, Pr, Nd, Sm, Eu, Y) [1]. Critically, the Sm(III) and Eu(III) complexes exhibit characteristic luminescence in the visible region when excited at 376 nm [1]. This is a specific and measurable outcome; while DPA can also form lanthanide complexes, the 4-oxo substitution in chelidamic acid leads to a distinct enol-type structure (H3CAM) that enables structure transformation phenomena not observed with DPA [2].

Coordination Chemistry Materials Science Luminescence Lanthanide Complexes Photonics

Diverse Lanthanide Coordination Modes

X-ray crystallographic analysis of the lanthanide coordination polymers synthesized with chelidamic acid revealed two distinct coordination modes for the ligand, which exists in its enol form (H3CAM) [1]. This structural versatility leads to the formation of two isostructural families: complexes with La and Pr crystallize in the monoclinic C2/c space group, while those with Nd, Sm, Eu, and Y crystallize in the P21/n space group [1]. This is a specific structural outcome that arises from the 4-oxo functionality's ability to undergo tautomerization, a feature absent in the simpler DPA ligand, which generally exhibits a single dominant coordination mode.

Coordination Chemistry Crystallography Materials Design Structure-Property Relationships

Chelidamic Acid Hydrate: Key Research Applications


Moderate GAD Inhibition in Neuroscience

For studies investigating the regulation of gamma-aminobutyric acid (GABA) synthesis where complete enzyme inhibition is undesirable, 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate serves as an ideal chemical tool. Its competitive inhibition mechanism (Ki = 33 μM) against rat brain GAD provides a tunable level of inhibition, allowing researchers to probe the enzyme's activity without the near-total suppression observed with the more potent chelidonic acid (Ki = 1.2 μM) [1]. This makes it particularly valuable for dissecting feedback mechanisms and partial agonist/antagonist effects in neuronal cultures or brain slice preparations.

Pathogen-Specific DHDPS Target Validation

In antibacterial drug discovery programs focused on the lysine biosynthesis pathway, this compound is a critical tool for validating dihydrodipicolinate synthase (DHDPS) as a species-selective target. The evidence demonstrates that at a concentration of 20 mM, chelidamic acid achieves 83% inhibition of S. aureus DHDPS and 73% inhibition of M. tuberculosis DHDPS, while showing no activity against the E. coli enzyme [2]. This unique profile enables researchers to differentiate between broad-spectrum and pathogen-specific DHDPS inhibition, guiding the development of narrow-spectrum antibiotics with reduced impact on commensal flora.

Luminescent Lanthanide Materials for Photonics

For materials scientists and inorganic chemists, 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate is a preferred precursor for the hydrothermal synthesis of lanthanide coordination polymers with predictable photoluminescent properties. The compound reliably forms complexes with Sm(III) and Eu(III) that exhibit characteristic visible light emission upon excitation at 376 nm [3]. This specific and reproducible outcome makes it a robust building block for fabricating optical sensors, light-emitting devices, and luminescent probes, where consistent emission wavelength and intensity are critical for device performance.

Crystal Engineering of Tunable MOFs

In the field of crystal engineering and MOF design, this ligand offers a unique advantage over simpler dicarboxylates like DPA due to its ability to access multiple coordination modes via keto-enol tautomerization. This structural flexibility allows for the rational synthesis of two distinct isostructural families (C2/c and P21/n space groups) depending on the lanthanide ion used [3]. Researchers can leverage this property to systematically tune pore size, framework stability, and guest-binding properties, enabling the creation of customized materials for gas storage, separation, or catalysis.

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